1-Benzyl-3-(2-thienyl)piperazine
Overview
Description
1-Benzyl-3-(2-thienyl)piperazine is a chemical compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
1-Benzyl-3-(2-thienyl)piperazine is a derivative of Benzylpiperazine . Benzylpiperazine has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA .
Mode of Action
This compound, like Benzylpiperazine, likely interacts with its targets, the serotonergic and dopaminergic receptor systems, in a manner similar to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .
Biochemical Pathways
Given its similarity to benzylpiperazine, it is likely that it affects the serotonergic and dopaminergic pathways .
Pharmacokinetics
Benzylpiperazine is known to be metabolized in the liver and excreted renally . The bioavailability of Benzylpiperazine is unknown .
Result of Action
Benzylpiperazine is known to have euphoriant and stimulant properties . Several studies conducted between 2000 and 2011 found that the effects of Benzylpiperazine are similar to amphetamine, although Benzylpiperazine’s dosage is roughly 10 times higher by weight .
Action Environment
It is known that benzylpiperazine is often used as a recreational drug , suggesting that its effects may be influenced by the user’s environment and state of mind.
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(2-thienyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, studies have indicated that this compound can affect the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. Additionally, it has been found to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced anxiety. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-thienyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-thienylamine with benzyl chloride in the presence of a base, such as triethylamine, to form the benzylated piperazine derivative. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs advanced purification techniques, such as column chromatography or recrystallization, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-thienyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thienyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: The oxidation of the thienyl group can lead to the formation of thiophene derivatives.
Reduction: Reduction reactions can produce piperazine derivatives with reduced thienyl groups.
Substitution: Substitution reactions can result in the formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-3-(2-thienyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Benzylpiperazine
1-Methyl-3-(2-thienyl)piperazine
1-Ethyl-3-(2-thienyl)piperazine
Properties
IUPAC Name |
1-benzyl-3-thiophen-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-5-13(6-3-1)11-17-9-8-16-14(12-17)15-7-4-10-18-15/h1-7,10,14,16H,8-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZPAYGUJCNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CS2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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